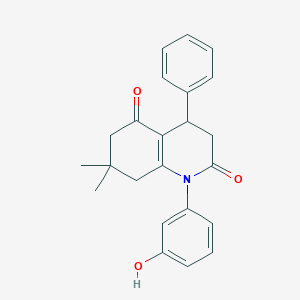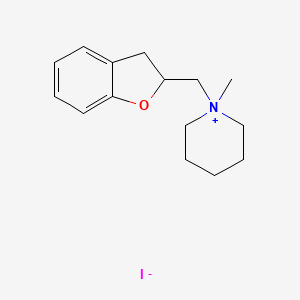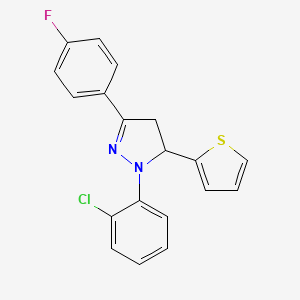![molecular formula C26H19NO B5179976 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline involves the modulation of various signaling pathways and cellular processes. In cancer cells, this compound induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. In the brain, it reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Furthermore, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been found to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In the brain, it reduces oxidative stress, inflammation, and neuronal damage, and improves cognitive function. Furthermore, this compound has been found to have antioxidant, anti-inflammatory, and anti-angiogenic activities, which contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline in lab experiments include its high yield and purity, its diverse biological activities, and its potential as a drug candidate. However, there are also some limitations to its use, including its toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline. One direction is to further investigate its molecular targets and signaling pathways, in order to better understand its mechanism of action. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future studies could focus on the development of novel derivatives and analogs of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline, with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a promising chemical compound that has been studied for its potential applications in scientific research. Its diverse biological activities, mechanism of action, and biochemical and physiological effects make it a valuable tool for investigating various cellular and molecular processes. However, further studies are needed to fully understand its therapeutic potential and to develop novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline can be achieved through a multistep process involving the condensation of 3-phenoxybenzaldehyde with 2-nitrobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c1-18-16-25(27-24-15-14-19-8-5-6-13-23(19)26(18)24)20-9-7-12-22(17-20)28-21-10-3-2-4-11-21/h2-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWLJHEYLIGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)

![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)


![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
